molecular formula C43H50N6O7 B12376018 PROTAC Hsp90|A degrader 1

PROTAC Hsp90|A degrader 1

Cat. No.: B12376018
M. Wt: 762.9 g/mol
InChI Key: LHEOCGZFVGFDNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC Hsp90|A degrader 1 involves the design and evaluation of proteolysis-targeting chimeras (PROTACs). The synthetic route typically includes the conjugation of a ligand for the target protein (Hsp90α) with a ligand for an E3 ubiquitin ligase, connected by a linker. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

PROTAC Hsp90|A degrader 1 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

PROTAC Hsp90|A degrader 1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PROTAC Hsp90|A degrader 1 involves the recruitment of an E3 ubiquitin ligase to the target protein Hsp90α. This leads to the ubiquitination of Hsp90α, marking it for degradation by the proteasome. The degradation of Hsp90α disrupts its function in stabilizing and activating client proteins, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C43H50N6O7

Molecular Weight

762.9 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-7-[4-[[2-(4-hydroxy-3-propan-2-ylbenzoyl)-1,3-dihydroisoindol-5-yl]methyl]piperazin-1-yl]heptanamide

InChI

InChI=1S/C43H50N6O7/c1-27(2)33-23-29(13-15-36(33)50)41(54)48-25-30-12-11-28(22-31(30)26-48)24-47-20-18-46(19-21-47)17-6-4-3-5-10-37(51)44-34-9-7-8-32-39(34)43(56)49(42(32)55)35-14-16-38(52)45-40(35)53/h7-9,11-13,15,22-23,27,35,50H,3-6,10,14,16-21,24-26H2,1-2H3,(H,44,51)(H,45,52,53)

InChI Key

LHEOCGZFVGFDNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)CCCCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)O

Origin of Product

United States

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